molecular formula C21H21NO4 B7766327 (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Cat. No.: B7766327
M. Wt: 351.4 g/mol
InChI Key: BHDMUBZVWRSQOT-ZIAGYGMSSA-N
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Description

(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group for the amino function, which is widely used in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid typically involves the following steps:

    Cyclopentanone Derivative Formation: Starting from cyclopentanone, various steps including reduction and protection are performed to introduce the desired functional groups.

    Fmoc Protection: The amino group is protected using the Fmoc chloride in the presence of a base like sodium carbonate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield cyclopentanone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Protein Engineering: Utilized in the design of novel proteins with specific functions.

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

Medicine

    Drug Development: Investigated as a potential component in drug molecules.

    Biomarker Discovery: Used in research to discover new biomarkers for diseases.

Industry

    Material Science: Applied in the development of new materials with unique properties.

    Biotechnology: Used in various biotechnological applications, including biosensors.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid depends on its specific application. In peptide synthesis, it acts as a building block, while in enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid: The enantiomer of the compound.

    Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-lysine or Fmoc-arginine.

Uniqueness

    Chirality: The specific (1R,3R) configuration provides unique properties in chiral synthesis.

    Functional Groups: The combination of the Fmoc-protected amino group and the cyclopentane ring offers distinct reactivity and stability.

Properties

IUPAC Name

(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDMUBZVWRSQOT-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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